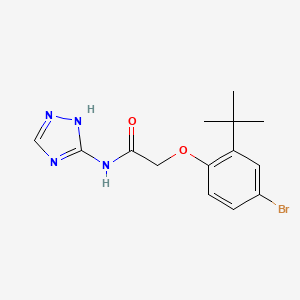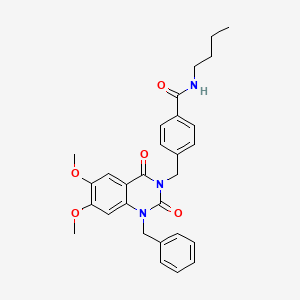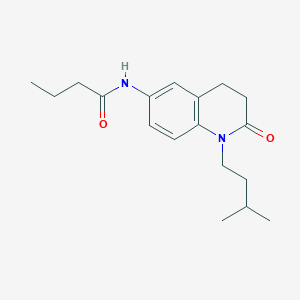![molecular formula C15H14F4N2O B3008434 (2E)-2-[[4-fluoro-2-(trifluoromethyl)anilino]methylidene]-4,4-dimethyl-3-oxopentanenitrile CAS No. 1025659-82-8](/img/structure/B3008434.png)
(2E)-2-[[4-fluoro-2-(trifluoromethyl)anilino]methylidene]-4,4-dimethyl-3-oxopentanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The trifluoromethyl group is known to be electron-withdrawing, which can affect the compound’s reactivity . The presence of both a nitrile and a carbonyl group could also have interesting implications for the compound’s structure and reactivity .Chemical Reactions Analysis
Trifluoromethyl groups are known to undergo various reactions, including trifluoromethylation of carbon-centered radical intermediates . The nitrile and carbonyl groups could also participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactions
Compound (2E)-2-[[4-fluoro-2-(trifluoromethyl)anilino]methylidene]-4,4-dimethyl-3-oxopentanenitrile showcases a complex chemistry, engaging in various synthesis reactions. For instance, it has been involved in the synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester. This process involves the reaction of pentafluoroacetophenone with dimethyl oxalate, leading to several further reactions and product formations, such as thermal cyclization and hydrolysis, resulting in compounds like 5,6,8-trifluoro-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid methyl ester and 5-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-furan-2,3-dione (Pimenova et al., 2003). Similar complex synthetic pathways have been observed in the synthesis of new 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, indicating the compound's role as a versatile precursor in organic synthesis (Dotsenko et al., 2019).
Chemical Reactivity and Applications
The molecule also finds applications in catalysis, as demonstrated by its role in Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes. This reaction is not only efficient but also scalable to gram quantities, and the resultant products can be further derivatized into valuable scaffolds like quinazoline and fused isoindolinone, showcasing the compound's potential in the synthesis of complex organic molecules (Wu et al., 2021).
Material Science Applications
In the field of material science, this compound contributes to the synthesis of high glass-transition temperature and organosoluble novel arylene ether polymers. These polymers exhibit outstanding thermal stability and are soluble in a variety of organic solvents, indicating potential applications in areas requiring materials that withstand high temperatures and versatile processing conditions (Huang et al., 2007).
Eigenschaften
IUPAC Name |
(2E)-2-[[4-fluoro-2-(trifluoromethyl)anilino]methylidene]-4,4-dimethyl-3-oxopentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F4N2O/c1-14(2,3)13(22)9(7-20)8-21-12-5-4-10(16)6-11(12)15(17,18)19/h4-6,8,21H,1-3H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKENTVXXQAWQEV-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CNC1=C(C=C(C=C1)F)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C/NC1=C(C=C(C=C1)F)C(F)(F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-[[4-fluoro-2-(trifluoromethyl)anilino]methylidene]-4,4-dimethyl-3-oxopentanenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B3008354.png)
![4-fluoro-N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]benzamide](/img/structure/B3008355.png)
![3-{[Cyclopropyl(prop-2-yn-1-yl)amino]methyl}benzonitrile](/img/structure/B3008357.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-3-(2-furylmethyl)-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B3008359.png)



![(2E)-2-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-3-[(2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B3008367.png)
![2-(3-chloro-4-ethoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3008368.png)


![methyl 2-(3-(methylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3008372.png)
![3-[2-(Cyclohex-1-en-1-yl)ethyl]-6,7-dimethoxy-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B3008373.png)
![7-(3,4-dimethoxyphenyl)-2-(ethylthio)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3008374.png)